N-(4-Fluoro-phenyl)-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4OS/c11-7-1-3-8(4-2-7)14-9(16)5-17-10-12-6-13-15-10/h1-4,6H,5H2,(H,14,16)(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTLGEHWVIVIEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=NN2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353497 | |
| Record name | STK499600 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6058-02-2 | |
| Record name | STK499600 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-phenyl)-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide typically involves the following steps:
Formation of the 1H-[1,2,4]triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the triazole ring with a thiol or disulfide compound.
Attachment of the 4-fluorophenyl group: This is usually done via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the triazole-sulfanyl intermediate.
Formation of the acetamide linkage: This final step involves the reaction of the intermediate with an acylating agent, such as acetic anhydride or an acyl chloride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group acts as a nucleophile, facilitating reactions with electrophiles such as alkyl/aryl halides. For example:
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Alkylation : Reacts with prop-2-en-1-yl bromide under basic conditions (K₂CO₃, DMF, 60°C) to form S-alkylated derivatives.
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Arylation : Couples with 4-nitrophenyl iodide via Ullmann-type reactions (CuI, DMSO, 100°C) .
Table 1: Representative Substitution Reactions
Acid/Base-Mediated Hydrolysis
The acetamide moiety undergoes hydrolysis under acidic or alkaline conditions:
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Acidic Hydrolysis (HCl, reflux): Cleaves to form 2-(1H-triazol-3-ylsulfanyl)acetic acid and 4-fluoroaniline .
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Alkaline Hydrolysis (NaOH, H₂O, 80°C): Yields sodium 2-(1H-triazol-3-ylsulfanyl)acetate .
Key Data :
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FT-IR (post-acid hydrolysis): Loss of amide C=O peak at 1,669 cm⁻¹, emergence of carboxylic acid O-H at 2,500–3,300 cm⁻¹ .
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¹H NMR (post-alkaline hydrolysis): Disappearance of N-H signal at δ 10.43 ppm .
Oxidation Reactions
The sulfanyl group oxidizes to sulfoxide or sulfone derivatives:
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Sulfoxide Formation : Treated with H₂O₂ (30%, CH₃COOH, 25°C, 6 h) .
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Sulfone Formation : Requires stronger oxidants like mCPBA (dichloromethane, 0°C → rt) .
Table 2: Oxidation Outcomes
| Oxidizing Agent | Product | Reaction Time | Sulfur Oxidation State | Source |
|---|---|---|---|---|
| H₂O₂ | Sulfoxide derivative | 6 h | +2 | |
| mCPBA | Sulfone derivative | 12 h | +4 |
Cycloaddition and Click Chemistry
The triazole ring participates in Huisgen azide-alkyne cycloaddition:
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Copper-Catalyzed Click Reaction : Reacts with propargyl alcohol (CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH) to form 1,2,3-triazole hybrids .
Example Synthesis :
text1. Substrate: N-(4-Fluoro-phenyl)-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide 2. Reagents: Propargyl alcohol, CuSO₄·5H₂O, sodium ascorbate 3. Conditions: H₂O/tert-BuOH (1:1), 25°C, 12 h 4. Product: 1,2,3-Triazole-linked hybrid (Yield: 82%)[6]
Electrophilic Aromatic Substitution
The fluorophenyl ring undergoes nitration and halogenation:
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Nitration (HNO₃/H₂SO₄, 0°C): Introduces nitro groups at the para position relative to fluorine .
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Bromination (Br₂, FeBr₃, CH₂Cl₂): Forms 3-bromo-4-fluorophenyl derivatives .
Characterization Data :
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Nitrated product: ¹H NMR δ 8.21 ppm (d, J = 8.4 Hz, 2H, Ar-NO₂) .
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Brominated product: ESI-MS m/z 487.2 ([M+H]⁺, calcd 486.9) .
Coordination Chemistry
The triazole nitrogen and sulfur atoms act as ligands for metal complexes:
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Cu(II) Complexation : Forms a square-planar complex with CuCl₂ (MeOH, 25°C), confirmed by UV-Vis (λₘₐₓ = 625 nm) .
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Zn(II) Complexation : Reacts with Zn(NO₃)₂ to yield tetrahedral complexes with enhanced antibacterial activity .
Biological Activity Modulation via Structural Modifications
Derivatization at the triazole or acetamide groups alters pharmacological properties:
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Anticancer Activity : S-alkylation with allyl groups increases cytotoxicity (IC₅₀ = 4.2 µM vs. MCF-7 cells).
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Antibacterial Activity : Sulfone derivatives show 4-fold higher inhibition against Staphylococcus aureus (MIC = 1.25 µg/mL) .
Stability Under Thermal and Photolytic Conditions
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a related compound, ZQL-4c, demonstrated significant inhibition of breast cancer cell proliferation by blocking Notch-Akt signaling pathways. This suggests that N-(4-Fluoro-phenyl)-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide could exhibit similar mechanisms of action due to its structural analogies with other effective triazole compounds .
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Compounds containing the triazole ring have been reported to show activity against various bacterial and fungal strains. The presence of the fluorophenyl group may enhance lipophilicity, potentially improving membrane penetration and bioactivity against pathogens.
Enzyme Inhibition
Research indicates that compounds with triazole structures can act as enzyme inhibitors. This is particularly relevant in drug design for targeting specific enzymes involved in disease pathways. The ability to modify the triazole core allows for tailored interactions with enzyme active sites.
Drug Development
The unique combination of a triazole ring and a sulfonamide group in this compound positions it as a candidate for drug development in oncology and infectious diseases. Its potential to inhibit critical pathways involved in cancer progression or microbial resistance mechanisms makes it a valuable compound for further investigation.
Case Studies and Research Findings
Several studies have documented the efficacy of triazole derivatives in preclinical models:
- A study demonstrated that triazole derivatives could induce apoptosis in cancer cells through oxidative stress mechanisms, suggesting a pathway that this compound might exploit .
- Another investigation into related compounds showed promising results in inhibiting bacterial growth, indicating that this compound could serve as a lead structure for developing new antibiotics .
Tables
Mechanism of Action
The mechanism of action of N-(4-Fluoro-phenyl)-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the sulfanyl group can participate in redox reactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of triazole-acetamide derivatives are highly sensitive to substituent variations. Key comparisons are outlined below:
Key Observations :
- Halogenation : Fluorine at the phenyl para position (as in the target compound) provides moderate electronegativity without excessive steric hindrance, whereas chlorine (e.g., in ’s compound 6m) increases lipophilicity but may reduce solubility .
Key Insights :
- A2ti-1’s antiviral efficacy highlights the role of triazole substituents in targeting specific proteins (e.g., Annexin A2) .
Physicochemical and Spectral Data
1H NMR Shifts :
- The target compound’s acetamide proton is expected near δ 10.43 ppm (similar to compound 9h in ), indicating strong hydrogen bonding .
- Triazole protons in related compounds resonate between δ 7.5–8.5 ppm, influenced by adjacent electronegative groups .
Solubility and Purity :
- Compounds with polar groups (e.g., morpholino in ’s compound 27) exhibit higher aqueous solubility than halogenated analogs .
- Typical purity for triazole-acetamides exceeds 95% when synthesized via optimized coupling reactions .
Biological Activity
N-(4-Fluoro-phenyl)-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a triazole ring and a fluorophenyl group, which are known to enhance biological activity through various mechanisms. The presence of the triazole moiety is significant as it has been associated with a wide range of pharmacological effects.
Research indicates that compounds containing the triazole scaffold can exhibit anticancer properties by targeting various cellular pathways. For instance:
- Inhibition of Cell Proliferation : Studies have shown that derivatives of triazoles can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This is achieved through the modulation of signaling pathways such as Notch-AKT and the generation of reactive oxygen species (ROS) .
- Targeting Specific Enzymes : The biological activity of triazole derivatives often involves the inhibition of key enzymes involved in cancer progression. For example, they may inhibit thymidylate synthase or histone deacetylases (HDAC), which are crucial for DNA synthesis and gene expression regulation in cancer cells .
Anticancer Activity Against Breast Cancer
A notable study explored the effects of a related compound, ZQL-4c, which shares structural similarities with this compound. This study found that ZQL-4c significantly inhibited cell proliferation in breast cancer cell lines and induced apoptosis through oxidative stress mechanisms. The compound also suppressed critical signaling pathways associated with tumor growth .
In Silico Studies
In silico studies have been employed to predict the biological activity and potential toxicity of triazole derivatives. For example, molecular docking studies have indicated strong binding affinities to target proteins involved in tumor growth and metastasis. These computational approaches help in identifying promising candidates for further experimental validation .
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring followed by substitution reactions to introduce the fluorophenyl group. Detailed synthetic routes have been documented in various studies, highlighting the efficiency and yield of different methods .
Biological Activity Summary Table
Q & A
Synthesis and Optimization
Basic Question: Q. What are the common synthetic routes for preparing N-(4-fluoro-phenyl)-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide? Methodological Answer: The compound is typically synthesized via a multi-step approach:
Core scaffold formation : React 4-fluoroaniline with chloroacetyl chloride to form the acetamide backbone.
Thiol-triazole coupling : Introduce the 1,2,4-triazole-3-thiol moiety through nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF or ethanol) .
Purification : Crystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) improves purity.
Key Considerations: Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for thiol:acetamide) critically influence yield .
Advanced Question: Q. How can reaction conditions be optimized to mitigate side reactions during thiol-triazole coupling? Methodological Answer:
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce disulfide byproduct formation .
- Catalytic additives : Add KI (10 mol%) to accelerate SN2 displacement .
- Real-time monitoring : Employ TLC or HPLC to track intermediate formation (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) and adjust reaction time dynamically .
Structural Characterization
Basic Question: Q. What spectroscopic techniques are used to confirm the structure of this compound? Methodological Answer:
- ¹H/¹³C NMR : Key signals include the acetamide NH (~10.5 ppm, singlet) and triazole protons (8.2–8.5 ppm) .
- IR spectroscopy : Confirm S–H bond absence (post-coupling) and presence of C=O (1660–1680 cm⁻¹) .
- Mass spectrometry : ESI-MS ([M+H]⁺ expected at ~280–300 m/z) validates molecular weight .
Advanced Question: Q. How can X-ray crystallography resolve ambiguities in triazole ring conformation? Methodological Answer:
- Crystal growth : Slow evaporation from DMSO/ethanol (1:3) yields diffraction-quality crystals .
- Refinement with SHELX : Use SHELXL for structure solution; key parameters include R-factor (<0.05) and bond length accuracy (C–S bond: ~1.75 Å) .
- Torsion angle analysis : Triazole-phenyl dihedral angles (e.g., 15–30°) indicate planarity deviations affecting bioactivity .
Biological Activity
Basic Question: Q. What biological activities have been reported for this compound and its analogs? Methodological Answer:
- Anticancer : Derivatives show IC₅₀ values of 5–20 µM against melanoma (A375) and breast cancer (MCF-7) cell lines via apoptosis induction .
- Antiviral : Analogous triazole-thioacetamides inhibit HPV infection (EC₅₀: 2–5 µM) by targeting host-pathogen interactions .
- Anti-inflammatory : Reduces formalin-induced edema in rat models (40–60% inhibition at 50 mg/kg) .
Advanced Question: Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced anticancer potency? Methodological Answer:
- Substituent modulation : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the phenyl ring to improve cellular uptake and target binding .
- Bioisosteric replacement : Replace the 4-fluorophenyl group with 3,4-dichlorophenyl to enhance hydrophobic interactions with kinase domains .
- In silico docking : Use AutoDock Vina to predict binding to EGFR (ΔG: −9.5 kcal/mol) and validate with SPR assays (KD: 50–100 nM) .
Data Analysis and Contradictions
Basic Question: Q. What statistical methods are used to validate biological assay reproducibility? Methodological Answer:
- Dose-response curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀/EC₅₀ values .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for cytotoxicity assays) .
Advanced Question: Q. How can researchers resolve discrepancies in reported anti-exudative activity across studies? Methodological Answer:
- Meta-analysis : Pool data from multiple studies (e.g., fixed-effects model) to identify confounding variables like animal strain or dosing regimen .
- Mechanistic studies : Use transcriptomics (RNA-seq) to verify shared pathways (e.g., COX-2 inhibition) despite varying potency .
- Structural validation : Re-examine compound purity (HPLC >98%) and stereochemistry (circular dichroism) to rule out batch variability .
Experimental Design
Advanced Question: Q. What controls are essential when assessing cytotoxicity in heterogeneous cell populations? Methodological Answer:
- Negative controls : Untreated cells and vehicle (DMSO ≤0.1%) to exclude solvent effects.
- Positive controls : Cisplatin (10 µM) for apoptosis induction .
- Internal standards : Co-stain with propidium iodide/annexin V to distinguish necrotic vs. apoptotic cells .
- Data normalization : Express viability relative to housekeeping genes (e.g., GAPDH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
